Einecs 309-810-1

Description

Interdisciplinary Perspectives in Compound Analysis

Analyzing a compound as complex as EINECS 309-810-1 necessitates an interdisciplinary approach, drawing expertise from various branches of science. Characterization of such metal hexacyanoferrate analogues commonly involves techniques from chemistry, physics, and materials science. Electrochemical methods, such as cyclic voltammetry and impedance spectroscopy, are crucial for understanding the redox behavior and ion insertion/deinsertion properties of these materials. acs.orgmdpi.com Spectroscopic techniques, including UV-Vis and IR spectroscopy, provide insights into electronic transitions, bonding, and the presence of specific functional groups within the organic and inorganic components. acs.org Solid-state characterization techniques like X-ray diffraction (XRD) are essential for determining the crystal structure, while scanning probe microscopies (like SEM and AFM) reveal surface morphology and nanoscale features. acs.orggssrr.org The combination of these methods allows for a comprehensive understanding of the compound's structure-property relationships.

Evolution of Research Methodologies for Complex Chemical Entities

The methodologies for researching complex chemical entities have evolved significantly, driven by advancements in instrumentation and computational capabilities. For compounds like this compound, traditional synthetic routes are complemented by controlled deposition techniques, such as electrodeposition or chemical bath deposition, particularly for forming thin films for specific applications. mdpi.comgssrr.org The characterization of these materials has moved towards more in situ techniques that allow for the study of properties under relevant conditions, such as during electrochemical processes. acs.org Advanced spectroscopic methods provide higher resolution and more detailed information about molecular vibrations and electronic states. Computational chemistry plays an increasingly vital role in predicting structures, properties, and reaction pathways, guiding experimental design and data interpretation for complex coordination networks and hybrid materials.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

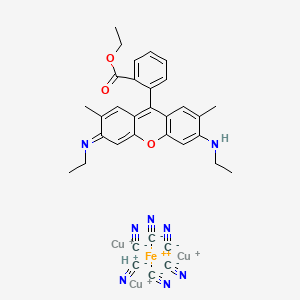

copper(1+);ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydron;iron(2+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3.6CN.3Cu.Fe/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;6*1-2;;;;/h9-16,29H,6-8H2,1-5H3;;;;;;;;;;/q;6*-1;3*+1;+2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZNHLVOSTZOEK-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Cu+].[Cu+].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31Cu3FeN8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101033-43-6 | |

| Record name | EINECS 309-810-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101033436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricopper(1+) hydrogen hexakis(cyano-C)ferrate(4-), compound with ethyl o-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Novel Synthetic Pathways and Reaction Design Principles

The synthesis of this multifaceted compound necessitates a carefully designed strategy that addresses the formation of both the inorganic anionic cluster and the functionalized organic cation, followed by their controlled assembly.

Exploration of Unconventional Synthetic Routes

The construction of the complex organic cation, ethyl 2-[3-(ethylamino)-6-(ethyliminio)-1,4,5,8-tetrahydronaphthalen-2-yl] acetate, is a key challenge. Unconventional routes may involve a multi-step sequence starting from readily available tetralone precursors. A potential, yet to be fully explored, pathway could involve the regioselective dinitration of a suitable tetralin derivative, followed by selective reduction and subsequent N-alkylation and esterification steps. Another avenue of exploration lies in the direct diamination of a substituted tetralone, a transformation that remains a significant hurdle in synthetic organic chemistry.

The formation of the tricopper(1+) hydrogen hexakis(cyano-C)ferrate(4-) anion is typically achieved through precipitation methods. A common approach involves the reaction of a soluble copper(I) salt with an alkali metal hexacyanoferrate(II) in an aqueous medium under controlled pH and stoichiometry. The incorporation of a proton within the anionic cluster is highly dependent on the pH of the reaction medium.

Chemo- and Regioselective Synthesis Strategies

The synthesis of the organic cation demands high levels of chemo- and regioselectivity. The introduction of two distinct nitrogen functionalities at specific positions on the tetrahydronaphthalene skeleton is a formidable task. A plausible strategy would involve the initial synthesis of a 2-amino-tetralone derivative. Subsequent functionalization at the 3- and 6-positions would require careful selection of protecting groups and activating agents to direct the reactions to the desired locations. For instance, the amino group at the 2-position could be protected to prevent unwanted side reactions during the introduction of the second nitrogen-containing group.

The final salt formation, where the organic cation is combined with the inorganic anion, also requires careful control to ensure the desired stoichiometry and to prevent the precipitation of undesired side products. The choice of solvent and counter-ions during this step is critical.

Asymmetric Synthesis Approaches

The organic cation contains a stereocenter at the 2-position of the tetrahydronaphthalene ring. The development of asymmetric synthetic routes to obtain enantiomerically pure forms of this cation is of significant interest. One promising approach is the use of chiral catalysts in the amination of a corresponding tetralone precursor. For example, Zn-ProPhenol catalyzed direct asymmetric amination of unactivated ketones has been reported as a viable method for creating stereocenters. researchgate.net Furthermore, asymmetric transfer hydrogenation of imines, often catalyzed by chiral ruthenium or rhodium complexes, represents another powerful tool for establishing the desired stereochemistry. wikipedia.org The use of chiral ligands in these catalytic systems is paramount to achieving high enantioselectivity.

Catalytic Systems and Their Application in Compound Formation

Catalysis plays a pivotal role in the efficient and selective synthesis of both the organic and inorganic components of Einecs 309-810-1.

Heterogeneous Catalysis for Compound Synthesis

Heterogeneous catalysts offer significant advantages in terms of ease of separation and reusability. In the synthesis of the organic cation, heterogeneous catalysts could be employed for various transformations. For instance, supported metal catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are commonly used for the reduction of nitro groups to amines. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, which is crucial when multiple reducible functional groups are present.

The formation of the copper ferrocyanide complex itself can be influenced by the presence of solid supports, which can act as nucleation sites and control the particle size and morphology of the precipitate.

Homogeneous Catalysis and Ligand Design

Homogeneous catalysis is particularly well-suited for achieving high levels of chemo-, regio-, and enantioselectivity in the synthesis of the complex organic cation. The reductive amination of ketones to form amines is a key step where homogeneous catalysts excel. Iridium(III) complexes bearing amidato ligands have been shown to catalyze the direct reductive amination of ketones with ammonium (B1175870) salts. rsc.org

The design of the ligands coordinated to the metal center is of utmost importance in controlling the outcome of the catalytic reaction. For asymmetric synthesis, chiral ligands are employed to create a chiral environment around the metal, leading to the preferential formation of one enantiomer. The electronic and steric properties of the ligand can be fine-tuned to optimize the activity and selectivity of the catalyst for a specific substrate. For example, in the context of imine hydrogenation, the choice of phosphine ligands in rhodium and ruthenium complexes significantly impacts the enantiomeric excess of the resulting amine. researchgate.nettaylorfrancis.com

Interactive Data Table: Catalytic Systems for Key Transformations

| Transformation | Catalyst Type | Catalyst Example | Ligand Example | Key Features |

| Asymmetric Amination | Homogeneous | Zn-ProPhenol | ProPhenol | Direct amination of unactivated ketones. researchgate.net |

| Reductive Amination | Homogeneous | Iridium(III) Complex | Amidato Ligand | Direct conversion of ketones to primary amines. rsc.org |

| Asymmetric Hydrogenation | Homogeneous | Rhodium or Ruthenium Complex | Chiral Phosphines | High enantioselectivity in imine reduction. researchgate.nettaylorfrancis.com |

| Nitro Group Reduction | Heterogeneous | Supported Metal | Pd/C | Efficient and selective reduction. |

Biocatalysis in Stereospecific Reactions

The application of biocatalysis in the synthesis of complex inorganic-organic hybrid materials is a growing field of interest. Enzymes, with their inherent chirality and high specificity, offer the potential for stereoselective synthesis that is often challenging to achieve through traditional chemical methods. In the context of copper-containing compounds, enzymes have been utilized for various transformations. For instance, the biocatalytically induced formation of cupric ferrocyanide nanoparticles has been demonstrated, where an enzymatic reaction controls the growth of the nanoparticles. nih.gov This suggests a potential, yet unexplored, avenue for the stereospecific synthesis of complex ferrocyanide salts like this compound, particularly if chiral organic counterions were involved. However, there is currently no specific literature detailing the use of biocatalysts for the stereospecific synthesis of Tricopper(1+) hydrogen hexakis(cyano-C)ferrate(4-). The development of artificial copper enzymes for reactions like asymmetric Diels-Alder showcases the potential for designing biocatalysts for specific copper-mediated transformations. researchgate.net

Reaction Kinetics and Thermodynamics in Compound Generation

A thorough understanding of reaction kinetics and thermodynamics is crucial for the controlled synthesis of any chemical compound. For multi-component systems like this compound, which involves the assembly of copper ions, ferrocyanide anions, and an organic cation, the interplay of various equilibria and reaction rates would be complex.

The formation of Tricopper(1+) hydrogen hexakis(cyano-C)ferrate(4-) would likely proceed through a series of association and substitution steps in solution. The mechanism would involve the coordination of copper(I) ions to the hexacyanoferrate(II) anion. The specific sequence of these steps, and the nature of any intermediate species, have not been elucidated for this particular compound in the available literature. Mechanistic investigations of the synthesis of other coordination polymers often involve a combination of experimental techniques, such as in-situ spectroscopy, and computational modeling to identify potential reaction pathways and intermediates. nsf.govajchem-b.comethz.chorganic-chemistry.orgrsc.org

The activation energy (Ea) represents the minimum energy barrier that must be overcome for a chemical reaction to occur. Its determination is fundamental to understanding reaction rates. Transition state theory provides a framework for calculating these energy barriers by identifying the highest energy point along the reaction coordinate. For a complex formation reaction, this would involve modeling the approach and coordination of the constituent ions. While computational chemistry provides powerful tools for calculating activation energies and mapping transition states, nih.gove3s-conferences.orgnih.govfossee.in no such studies have been published specifically for the formation of this compound. General thermodynamic data for copper and its compounds are available, which can serve as a basis for theoretical calculations. libretexts.orgresearchgate.netshef.ac.uknih.govnist.gov

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, utilizing continuous-flow reactors, offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. acs.orgrsc.orgnih.govacs.orgyoutube.com This technology is increasingly being applied to the synthesis of a wide range of materials, from pharmaceuticals to inorganic-organic hybrids.

Microreactors, with their high surface-area-to-volume ratios, provide precise control over reaction conditions such as temperature, pressure, and mixing. This level of control can lead to improved product yields, higher purity, and the ability to safely handle hazardous reagents. The synthesis of organic-inorganic hybrid materials, a category that could encompass this compound, has been successfully demonstrated using microfluidic reactors. uni-mainz.descispace.comrsc.orgacs.orgresearchgate.net While the application of microreactor technology to the synthesis of this specific copper ferrocyanide complex has not been reported, the principles of flow chemistry suggest it could be a viable and advantageous synthetic route to explore.

Scale-Up Considerations in Continuous Flow Synthesis

The transition from laboratory-scale batch synthesis to larger-scale production of complex coordination polymers like this compound presents significant challenges. Continuous flow chemistry offers a promising alternative to traditional batch processes, providing enhanced control over reaction parameters, improved safety, and greater consistency in product quality. The adoption of continuous flow for the synthesis of coordination polymers has demonstrated the potential for high-yield reactions in significantly reduced times compared to conventional methods. rsc.org

For a hypothetical continuous flow synthesis of this compound, a multi-stage process would be envisioned. The initial stage would involve the controlled mixing of precursor solutions, likely a copper(I) source and a hexacyanoferrate(II) or (III) source, within a microreactor. The precise control of stoichiometry, residence time, and temperature is critical in this phase to direct the formation of the desired tricopper hexacyanoferrate core. The subsequent introduction of the organic component would occur in a secondary reactor module, allowing for the coordination and formation of the final compound.

Key considerations for the scale-up of such a process include:

Reactor Design: The choice of reactor material and geometry is crucial to prevent fouling and ensure efficient mixing. For coordination polymers, which can precipitate from the reaction mixture, specialized reactor designs that can handle solid products are necessary. nih.gov

Mass and Heat Transfer: The high surface-area-to-volume ratio in microreactors facilitates excellent heat and mass transfer, which is often difficult to replicate in large batch reactors. Maintaining these optimal conditions during scale-up is paramount to preserving reaction efficiency and product quality.

Solvent Selection: The choice of solvent is critical for precursor solubility and to control the nucleation and growth of the coordination polymer. The solvent system must be carefully selected to be compatible with the continuous flow setup and to facilitate product isolation.

Downstream Processing: Continuous crystallization and filtration units would need to be integrated into the flow system to enable efficient isolation and purification of the final product.

| Parameter | Laboratory Scale (Illustrative) | Pilot Scale (Illustrative Projection) | Production Scale (Illustrative Projection) |

| Flow Rate | 0.1 - 10 mL/min | 100 - 1000 mL/min | > 10 L/min |

| Reactor Volume | 1 - 50 mL | 1 - 10 L | > 100 L |

| Residence Time | Seconds to Minutes | Minutes | Minutes to Hours |

| Temperature Control | ± 0.1 °C | ± 1 °C | ± 2-5 °C |

| Pressure | 1 - 10 bar | 5 - 20 bar | 10 - 50 bar |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Green Chemistry Principles in Compound Synthesis

The synthesis of complex materials like this compound should be approached with a strong consideration for green chemistry principles to minimize environmental impact and enhance sustainability. The development of green chemistry in the context of coordination polymers has seen significant advances, focusing on the use of benign solvents, sustainable ligands, and energy-efficient synthetic methods. rsc.orgbath.ac.uk

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the final product. wikipedia.org For the synthesis of this compound, maximizing atom economy would involve designing a synthetic route where the majority of the atoms from the starting materials are incorporated into the final product.

A hypothetical reaction pathway with high atom economy would be a direct addition reaction:

3Cu⁺ + [Fe(CN)₆]⁴⁻ + H⁺ + Organic Base → Cu₃H[Fe(CN)₆]·(Organic Base)

Strategies for Waste Minimization:

Catalytic Processes: Employing catalytic methods where possible can significantly reduce the generation of stoichiometric waste.

Solvent Recycling: Implementing solvent recovery and recycling systems can drastically reduce the environmental footprint of the synthesis.

By-product Valorization: Investigating potential applications for any by-products generated during the synthesis can turn waste streams into valuable resources.

| Reaction Type | Theoretical Atom Economy | Example |

| Addition | 100% | Diels-Alder Reaction |

| Substitution | < 100% | Williamson Ether Synthesis |

| Elimination | < 100% | Dehydration of an Alcohol |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

A significant area of green chemistry research is the reduction or elimination of volatile organic solvents (VOCs) in chemical synthesis. For coordination polymers, solvent-free synthetic methods, such as mechanochemistry (grinding), have been shown to be effective. rsc.orgresearchgate.net

Mechanochemical Synthesis:

A potential solvent-free route to the inorganic core of this compound could involve the high-energy ball milling of solid copper(I) salts and a solid hexacyanoferrate precursor. This method can lead to shorter reaction times and the formation of crystalline products without the need for a solvent. wku.edu The subsequent incorporation of the organic base could potentially be achieved through a similar solid-state reaction or a liquid-assisted grinding method with a minimal amount of a green solvent.

Sustainable Reaction Media:

When a solvent is necessary, the use of sustainable alternatives to traditional organic solvents is a key green chemistry strategy. For the synthesis of coordination polymers, water is an ideal green solvent due to its low cost, non-toxicity, and environmental benignity. The feasibility of using water as a solvent would depend on the solubility of the precursors for this compound. Other green solvent options include supercritical fluids like CO₂ and bio-derived solvents. The use of aqueous-based extracts has also been explored as a less toxic and efficient solvent system in coordination chemistry. slideshare.net

| Synthesis Method | Description | Advantages |

| Mechanochemistry | Grinding solid reactants together to induce a chemical reaction. | Solvent-free, reduced waste, potentially faster reaction times. |

| Sonochemistry | Using ultrasound to promote chemical reactions. | Can lead to unique product morphologies and faster reaction rates. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Rapid heating, shorter reaction times, and often improved yields. |

| Aqueous Synthesis | Using water as the primary solvent. | Environmentally benign, low cost, non-toxic. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Based on the available information, the EINECS number 309-810-1 does not appear to correspond to a single, discrete chemical compound for which detailed computational chemistry studies, such as those outlined (Quantum Mechanical Studies, Density Functional Theory, Ab Initio Methods, Excited State Properties, Molecular Dynamics Simulations, Conformational Analysis, Solvation Effects), are typically conducted or reported in scientific literature.

EINECS numbers are part of an inventory of substances that were on the European market, and they can refer to single substances, but also to mixtures, substances of unknown or variable composition, or reaction products (UVCBs). Computational chemistry techniques like DFT, ab initio methods, and molecular dynamics simulations as described in the outline are generally applied to well-defined molecular structures with known stoichiometry and connectivity.

Since this compound does not seem to identify such a discrete molecular entity, there are no specific research findings or data tables available in the scientific literature pertaining to the quantum mechanical studies or molecular dynamics simulations of "this compound" as a single compound.

Therefore, it is not possible to generate a scientifically accurate and detailed article focusing solely on the computational chemistry and theoretical modeling of "this compound" according to the provided outline and requirements, as the premise of applying these methods to this identifier does not align with its likely nature as a substance entry.

Computational Chemistry and Theoretical Modeling of Chemical Compounds

Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR)

Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. QSAR, a key component of chemoinformatics, aims to build predictive models correlating chemical structure with biological activity or physicochemical properties. These models are developed using statistical methods and molecular descriptors that capture various structural and electronic features of compounds. europa.eu

Development of Predictive Models for Reactivity

Predictive models for reactivity are developed using computational methods to forecast how a chemical compound will behave in a reaction. This involves calculating parameters such as activation energies, reaction rates, and potential reaction pathways. While QSAR models are often used for predicting biological activity, the principles can be extended to predict chemical reactivity based on structural features. For complex substances like the one associated with EINECS 309-810-1, developing precise, universally applicable reactivity models is challenging due to the potential for compositional variability and the intricate nature of the interactions within the complex structure. Specific research detailing the development of such predictive models for the compound associated with this compound was not found in the consulted literature.

Virtual Screening Methodologies for Compound Design

Virtual screening is a computational technique used in drug discovery and materials science to rapidly search large libraries of chemical structures for compounds that are predicted to possess desired properties or activities. This often involves docking studies, pharmacophore modeling, or similarity searching based on molecular descriptors. While virtual screening is a powerful tool for identifying potential candidates from large datasets, its application typically requires well-defined, discrete molecular structures. Given the complex and potentially non-discrete nature of the substance associated with this compound, applying standard virtual screening methodologies directly to this entity for compound design is not straightforward. No specific research on the virtual screening of or for the compound associated with this compound was identified in the available sources.

Reaction Pathway Prediction and Mechanistic Modeling

Computational methods play a crucial role in understanding chemical reactions by predicting plausible reaction pathways and elucidating reaction mechanisms. This involves calculating the energy changes along a reaction coordinate and identifying transition states.

Computational Elucidation of Reaction Mechanisms

Computational techniques, such as density functional theory (DFT) and ab initio methods, are used to explore the potential energy surface of a reaction and identify intermediates and transition states. This allows for the detailed understanding of how bonds are broken and formed during a chemical transformation. Applying these methods to a complex substance like the one associated with this compound would require defining specific, representative molecular structures and considering the various possible coordination environments and interactions within the complex. Specific computational studies focused on elucidating reaction mechanisms involving the compound associated with this compound were not found in the consulted literature.

Free Energy Surface Mapping

Mapping the free energy surface of a reaction provides a more complete picture of the reaction landscape, accounting for entropic effects and the influence of temperature and pressure. Techniques like molecular dynamics simulations and enhanced sampling methods are employed for this purpose. For complex systems, mapping the free energy surface is computationally intensive and requires detailed knowledge of the system's composition and structure. Research specifically detailing the free energy surface mapping for reactions involving the compound associated with this compound was not identified in the available sources.

Advanced Spectroscopic Property Predictions (Methodologies)

Computational Nuclear Magnetic Resonance (NMR) Prediction

Computational NMR prediction involves calculating the expected NMR chemical shifts and coupling constants for a given molecular structure. These calculations are typically performed using quantum chemical methods and are highly dependent on the precise three-dimensional structure and electronic environment of the molecule. For a complex mixture like Fatty acids, palm kernel-oil, which contains numerous different triglyceride and fatty acid species in varying proportions, predicting a single, representative NMR spectrum computationally is not a standard practice.

Experimental NMR spectroscopy, particularly 1H and 13C NMR, is widely used to characterize the composition of palm kernel oil and its derived fatty acids by identifying and quantifying the different fatty acid chains and their positions on the glycerol (B35011) backbone. ikm.org.myjchps.comsci-hub.seresearchgate.netmdpi.commdpi.com These experimental techniques provide valuable data on the types and relative amounts of fatty acids present, which can be used for quality control and compositional analysis. ikm.org.myjchps.comsci-hub.semdpi.com For instance, 1H NMR can provide information on the degree of unsaturation and the average fatty acyl chain length, while 13C NMR can help in determining the positional distribution of fatty acids in triglycerides. ikm.org.mysci-hub.semdpi.com

While computational methods could be applied to predict the NMR spectra of individual fatty acids or model triglycerides found in palm kernel oil, comprehensive computational prediction of the NMR spectrum of the entire complex mixture (this compound) with its varying composition is not typically undertaken or reported in the literature. Research in this area for complex lipids usually focuses on the analysis and interpretation of experimental NMR data rather than ab initio computational prediction of the mixture's spectrum.

Vibrational Spectroscopy (IR, Raman) Simulation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about their functional groups and molecular structure. Computational simulation of vibrational spectra involves calculating the normal modes of vibration and their corresponding frequencies and intensities for a given molecular structure. Similar to computational NMR prediction, these simulations are most effective for well-defined molecular entities.

Advanced Analytical Methodologies for Chemical Compound Characterization

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a hyphenated technique that separates ions based on their size, shape, and charge in the gas phase before they are introduced into a mass spectrometer for mass-to-charge ratio analysis. This provides an additional dimension of separation orthogonal to traditional mass spectrometry, offering enhanced capabilities for the analysis of complex mixtures and the differentiation of isomeric species. psi.chchromatographyonline.com IMS-MS can provide information on the collision cross-section (CCS) of an ion, which is related to its three-dimensional structure. chromatographyonline.com

For a compound like Sorbitan (B8754009), hexanoate (B1226103), IMS-MS could potentially be used to separate and identify different structural isomers if they exist or to analyze mixtures containing this compound. The combination of ion mobility separation with mass analysis allows for increased confidence in identification based on both mass-to-charge ratio and CCS values. psi.chchromatographyonline.com While IMS-MS is a powerful tool for the characterization of organic molecules, including surfactants and lipids which share some structural characteristics with sorbitan esters, specific published research detailing the IMS-MS characterization of Sorbitan, hexanoate was not found in the conducted literature searches.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and dynamics of molecules. It provides detailed information about the local chemical environment of atomic nuclei, particularly ¹H and ¹³C. Various advanced NMR techniques can be applied depending on the physical state of the sample and the specific structural or dynamic information required.

While NMR is widely used for structural elucidation of organic molecules, including esters and carbohydrate derivatives, specific published research detailing the comprehensive NMR characterization of Sorbitan, hexanoate using the advanced multi-dimensional, solid-state, and dynamic techniques outlined below was not found in the conducted searches. However, the principles of these methods are applicable to a compound of this nature.

Multi-Dimensional NMR Techniques

Multi-dimensional NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC), are invaluable for establishing connectivity between atoms within a molecule. By spreading the spectral information into two or more dimensions, peak overlap is reduced, and correlations between coupled nuclei or nuclei separated by several bonds can be observed. These techniques are essential for unambiguously assigning resonances in complex spectra and confirming the molecular structure. For Sorbitan, hexanoate, 2D NMR could help confirm the connectivity between the sorbitan ring system and the hexanoate chain, as well as the positions of hydroxyl groups and the ester linkage.

Dynamic NMR Studies of Molecular Processes

Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that occur on the NMR timescale, such as conformational changes, rotations around bonds, and chemical exchange. By analyzing changes in NMR spectra as a function of temperature, kinetic and thermodynamic parameters of these dynamic processes can be determined. For flexible molecules or those exhibiting internal rotations, DNMR can provide information about the energy barriers to these processes. While the flexibility of the hexanoate chain and potential rotations within the sorbitan moiety could be subject to dynamic processes, specific DNMR studies on Sorbitan, hexanoate were not found in the conducted searches.

X-ray Diffraction and Crystallography for Solid-State Structure

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of crystalline materials. When X-rays interact with a crystal lattice, they diffract in specific directions, producing a pattern of reflections. Analysis of the angles and intensities of these diffracted beams allows for the determination of the unit cell dimensions, space group, and the precise positions of atoms within the crystal. ceitec.czwikipedia.org

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. creative-biostructure.com It is widely used in the pharmaceutical industry and materials science to identify different crystalline forms (polymorphs) of a substance, assess crystallinity, and analyze phase composition in solid samples. labcorp.comcreative-biostructure.comavantiresearch.com

For complex mixtures or UVCB substances that contain crystalline components, PXRD can provide valuable information about the crystalline phases present. creative-biostructure.comcreative-biostructure.comcrysforma.com By analyzing the positions, intensities, and shapes of diffraction peaks, researchers can identify known crystalline components by comparing the pattern to crystallographic databases. creative-biostructure.com PXRD is particularly useful for detecting and quantifying different polymorphic forms of crystalline constituents within a mixture, which is critical as different polymorphs can exhibit varying physical properties. labcorp.comavantiresearch.com

While PXRD is effective for analyzing crystalline components in mixtures, its resolution can be limited for samples with very similar structures or highly complex compositions. creative-biostructure.comcreative-biostructure.com Analyzing amorphous components within a mixture using PXRD is also challenging, although some methods exist to estimate amorphous content. crysforma.commsu.ru Techniques like Band-Target Entropy Minimization (BTEM) can be applied to untangle complex PXRD patterns from mixtures to obtain individual pure phase patterns. icdd.com

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry, making them indispensable for analyzing complex mixtures. labcorp.comresearchgate.net

GC-MS and LC-MS Method Optimization

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used extensively for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex matrices. labcorp.comcefic-lri.orgavantiresearch.comnih.govnih.govunipi.itresearchgate.netresearchgate.netlcms.cznih.govcifri.res.inresearchgate.netshimadzu.com

GC-MS is suitable for analyzing volatile and semi-volatile components that can be vaporized without decomposition. cefic-lri.orgnih.govnih.govresearchgate.netmdpi.com This technique is widely applied in environmental analysis, food science, and the characterization of complex organic mixtures like fatty acids. avantiresearch.comnih.govunipi.itcifri.res.inresearchgate.net Method optimization in GC-MS involves selecting appropriate columns, temperature programs, carrier gases, and MS detection parameters (e.g., electron ionization or chemical ionization, scan mode or selected ion monitoring) to achieve adequate separation and sensitive detection of the various components. nih.govunipi.itcifri.res.in Derivatization may be required for less volatile compounds, such as fatty acids, to make them amenable to GC analysis. avantiresearch.comnih.govunipi.itcifri.res.in

LC-MS is preferred for analyzing non-volatile or thermally labile compounds that are not suitable for GC. creative-biostructure.comresearchgate.netresearchgate.netlcms.cznih.govshimadzu.com It is widely used for characterizing complex mixtures including lipids, peptides, and natural products. researchgate.netresearchgate.netnih.gov Method optimization in LC-MS involves selecting suitable stationary phases (e.g., C18, phenyl), mobile phases (including additives like ammonium (B1175870) formate (B1220265) to enhance ionization), gradient elution programs, and MS ionization techniques (e.g., electrospray ionization, atmospheric pressure chemical ionization) and detection modes (e.g., full scan, selected ion monitoring, tandem MS). researchgate.netresearchgate.netlcms.cznih.govshimadzu.com Derivatization can also be employed in LC-MS to improve ionization efficiency and sensitivity for certain compound classes, such as fatty acids. researchgate.net

Both GC-MS and LC-MS are crucial for obtaining detailed compositional profiles of complex substances like UVCBs, helping to identify and quantify individual constituents or classes of compounds present. labcorp.comresearchgate.netcefic-lri.org

Integrated Analytical Platforms for Complex Mixtures

Integrated analytical platforms involve the combination of multiple analytical techniques, often in a streamlined workflow, to provide a more comprehensive characterization of complex mixtures. While specific examples related to EINECS 309-810-1 were not found, the concept involves leveraging the strengths of different methods, such as coupling chromatographic separation with various spectroscopic or mass spectrometric detectors, or combining separation techniques (e.g., GCxGC) with MS for enhanced resolution and identification of components in highly complex samples like petroleum UVCBs. labcorp.comcefic-lri.orgintertek.com Such integrated approaches aim to overcome the limitations of individual techniques and provide a more complete picture of the composition and properties of intricate substances.

Spectroscopic Methodologies (UV-Vis, IR, Raman, Fluorescence)

Spectroscopic techniques provide information about the interaction of electromagnetic radiation with a sample, yielding insights into molecular structure, functional groups, and electronic transitions. These methods can be applied to characterize complex mixtures, although interpreting the resulting spectra can be challenging due to overlapping signals from multiple components. nih.govmdpi.comphotonsystems.comarxiv.orgnih.govresearchgate.netresearchgate.netbiocompare.comdrawellanalytical.commt.com

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light, providing information about electronic transitions within molecules. biocompare.comdrawellanalytical.com It is often used for quantitative analysis of substances with chromophores. biocompare.com For mixtures, UV-Vis can be used to quantify components if their absorption spectra are sufficiently distinct or by employing chemometric methods. arxiv.orgbiocompare.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation due to molecular vibrations, providing a "fingerprint" of the functional groups present in a molecule. msu.rulcms.czmt.com FTIR (Fourier-Transform Infrared) spectroscopy is commonly used for identifying organic compounds and analyzing the composition of mixtures, although overlapping bands can complicate the analysis of complex samples. msu.rulcms.czmt.com

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to IR spectroscopy. arxiv.orgmt.com It measures inelastically scattered light resulting from molecular vibrations. mt.com Raman spectroscopy is often less susceptible to interference from water compared to IR and can be used to characterize both organic and inorganic components in mixtures. arxiv.orgmt.com Surface-Enhanced Raman Spectroscopy (SERS) can provide enhanced sensitivity for trace analysis. icdd.com

Fluorescence spectroscopy measures the emission of light by a substance after excitation by UV or visible light. photonsystems.comresearchgate.netbiocompare.comdrawellanalytical.com It is a highly sensitive technique often used for detecting and quantifying fluorescent compounds, even at low concentrations in complex mixtures, due to its selectivity based on excitation and emission wavelengths. photonsystems.comresearchgate.netbiocompare.comdrawellanalytical.com

Method Development for Quantitative Spectroscopic Analysis

Quantitative spectroscopic analysis of complex mixtures requires careful method development to account for overlapping signals and matrix effects. This often involves the use of multivariate calibration techniques (chemometrics) to build models that relate the spectral data to the concentrations of individual components. arxiv.org Techniques like Partial Least Squares (PLS) or Principal Component Analysis (PCA) followed by regression are commonly employed. arxiv.org Accurate quantitative analysis relies on having representative calibration standards and validated methods.

Advanced Sampling Techniques for Spectroscopy

Advanced sampling techniques can enhance the applicability of spectroscopic methods to various sample types, including complex mixtures and heterogeneous materials. These may include attenuated total reflectance (ATR) for IR spectroscopy, which allows for direct analysis of solid or liquid samples without extensive preparation. lcms.cz For Raman spectroscopy, techniques like spatially offset Raman spectroscopy (SORS) can be used to analyze substances beneath a scattering layer. Microscopy-based spectroscopic techniques (e.g., IR microscopy, Raman microscopy) allow for spatially resolved analysis of different components within a heterogeneous mixture.

Compound Names and PubChem CIDs

Environmental Chemistry and Biogeochemical Cycling of Chemical Compounds

Environmental Fate and Transport Mechanisms

The movement and persistence of 2,2-bis(bromomethyl)propane-1,3-diol in the environment are governed by a combination of its physical and chemical properties and its interactions with environmental media.

Abiotic Degradation Pathways (Photolysis, Hydrolysis, Oxidation)

Abiotic degradation processes are crucial in determining the environmental persistence of 2,2-bis(bromomethyl)propane-1,3-diol.

Hydrolysis : This compound undergoes spontaneous decomposition in aqueous solutions, particularly under neutral to alkaline conditions (pH 7.0 to 9.5). researchgate.netnih.gov The degradation process is a two-stage reaction that begins with the formation of an alkoxide, followed by an intramolecular nucleophilic substitution. nih.gov This reaction releases bromide ions and leads to the sequential formation of intermediate products. researchgate.netnih.gov The transformation rate increases with higher pH. nih.gov Studies have estimated the half-life of this compound in groundwater to be approximately 65 years, and potentially over 100 years, highlighting its significant persistence. researchgate.netnih.gov The energy barrier for this degradation has been calculated at 98 kJ mol⁻¹. nih.gov

Photolysis and Oxidation : In the atmosphere, the compound can be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated rate constant for this vapor-phase reaction is 9.0 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of about 43 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov

| Degradation Pathway | Conditions/Reactant | Key Findings | Estimated Half-life |

|---|---|---|---|

| Hydrolysis | Aqueous solution (pH 7.0-9.5) | Decomposition into BMHMO and DOH; rate increases with pH. researchgate.netnih.gov | ~65 years in water. nih.gov |

| Photolysis/Oxidation | Vapor-phase reaction with hydroxyl radicals | Rate constant: 9.0 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov | ~43 days in the atmosphere. nih.gov |

Sorption and Desorption Processes in Environmental Media

Sorption to soil and sediment particles can significantly influence a chemical's mobility and bioavailability. For 2,2-bis(bromomethyl)propane-1,3-diol, its movement through subsurface environments is subject to retardation. A study of its transport in a fractured chalk aquitard indicated that it is one of the most abundant pollutants in the studied area, suggesting that while it is mobile, its interaction with the solid matrix slows its migration compared to water flow. researchgate.netdntb.gov.ua Specific quantitative data on its sorption coefficients (such as K_oc) and desorption behavior in various soil types are limited in the available literature.

Volatilization and Atmospheric Transport Dynamics

The potential for a chemical to volatilize is largely dependent on its vapor pressure. 2,2-bis(bromomethyl)propane-1,3-diol is an off-white crystalline powder with a relatively low vapor pressure (1.33 kPa at 178 °C). nih.gov This suggests that under typical environmental temperatures, volatilization from soil or water surfaces is not a dominant transport pathway. However, it can enter the atmosphere and be transported as fugitive dust from manufacturing or disposal sites. nih.govwho.int

| Property | Value | Implication for Environmental Fate |

|---|---|---|

| Water Solubility | 20 g/L at 25 °C nih.gov | High solubility facilitates transport in aqueous systems (groundwater, surface water). |

| Vapor Pressure | 1.33 kPa at 178 °C nih.gov | Low volatility at ambient temperatures; atmospheric transport more likely via dust particles. |

| Log P (Octanol/Water Partition Coefficient) | 2.29 nih.gov | Indicates a moderate potential for bioaccumulation in organisms. |

Biotransformation and Microbial Degradation Processes

While abiotic processes contribute to the slow degradation of 2,2-bis(bromomethyl)propane-1,3-diol, biological transformation is another key aspect of its environmental fate.

Elucidation of Microbial Degradation Pathways

Detailed studies elucidating the specific microbial degradation pathways for 2,2-bis(bromomethyl)propane-1,3-diol in the environment are not extensively documented in the available research. While the compound has been shown to be mutagenic in certain bacterial strains like Salmonella typhimurium when metabolic activation is present, this indicates an interaction with microbial enzymatic systems rather than detailing a complete degradation pathway for environmental remediation. nih.gov

In mammalian systems, studies on rats have identified glucuronidation as a key metabolic transformation. nih.govnih.gov This process involves the conjugation of the compound with glucuronic acid, which increases its water solubility and facilitates excretion. nih.gov While this demonstrates that biotransformation is possible, the specific enzymes and pathways utilized by environmental microorganisms for its degradation remain an area requiring further research.

Role of Microbial Communities in Compound Attenuation

Given the compound's persistence in groundwater, the role of native microbial communities in its natural attenuation appears to be limited. researchgate.netnih.gov The long half-life suggests that microbes capable of efficiently using 2,2-bis(bromomethyl)propane-1,3-diol as a growth substrate are not widespread or that the environmental conditions are not conducive to such degradation. There is currently a lack of studies identifying specific microbial species or communities responsible for its attenuation in soil or aquatic environments.

Enzyme-Mediated Transformations of Chemical Species

Direct enzyme-mediated transformations of tricopper hydrogen hexacyanoferrate are not extensively documented in scientific literature. However, the broader class of hexacyanoferrates, particularly ferrocyanide ([Fe(CN)₆]⁴⁻), has been shown to undergo microbial transformation. Certain bacterial strains have demonstrated the ability to utilize ferrocyanide as a source of nitrogen and iron for their growth. nih.gov This process, while slow, indicates that enzymatic pathways exist for the breakdown of the hexacyanoferrate complex. The degradation can lead to the formation of ammonium (B1175870), suggesting a conversion of the cyanide nitrogen. nih.gov It is important to note that this microbial utilization often occurs under conditions where other, more readily available nitrogen sources are depleted. nih.gov

In addition to microbial degradation, the hexacyanoferrate (III) ion can be reduced to the hexacyanoferrate (II) ion by hydrogen peroxide in basic solutions, a reaction that can be influenced by photochemical processes. nih.gov While not a direct enzymatic transformation, this highlights the redox activity of the complex, which is a key factor in many biological reactions. Some studies have suggested the involvement of free radical intermediates in the reaction between hexacyanoferrate (II) and hydrogen peroxide, which could have implications for biological systems where such radicals are present. mdpi.com

Distribution and Partitioning in Environmental Compartments

The distribution and partitioning of tricopper hydrogen hexacyanoferrate in the environment are governed by its low water solubility and its interactions with solid phases.

Sediment-Water Partitioning Behavior

Tricopper hydrogen hexacyanoferrate is expected to exhibit a strong affinity for sediments and soils. Metal hexacyanoferrates, in general, are known to be effective adsorbents for various ions. researchgate.netrsc.orgeeer.orghcmue.edu.vn The partitioning of copper, a component of this compound, in river systems has been shown to be significantly influenced by its association with particulate matter, particularly organic matter within the sediment. mdpi.commdpi.com

| Adsorbent | Adsorbate | Maximum Adsorption Capacity (q_max) | Reference |

| Nanoscale copper hexacyanoferrate (CuHF) | Cs⁺ | 190.52 mg/g | hcmue.edu.vn |

| Mesopores of copper hexacyanoferrate (II) (M-CuHCF-II) | Cs⁺ | 197.72 mg/g | eeer.org |

This interactive data table provides information on the adsorption capacity of copper hexacyanoferrate for cesium ions.

Air-Water Exchange Dynamics

As a non-volatile inorganic solid, tricopper hydrogen hexacyanoferrate itself does not undergo significant air-water exchange. However, an indirect pathway for the transfer of a component of this compound to the atmosphere exists through photolytic degradation. Hexacyanoferrate complexes are known to be susceptible to photolysis, especially under UV radiation, which can lead to the liberation of free cyanide (HCN). mdpi.comnih.govepa.govresearchgate.net

Hydrogen cyanide is a volatile compound, and its formation in surface waters can lead to volatilization into the atmosphere. up.ac.zacore.ac.uk The rate of this process is dependent on factors such as pH, temperature, and the intensity of solar radiation. epa.govup.ac.za Therefore, while the parent compound is not volatile, its degradation can contribute to the atmospheric transport of cyanide.

Bioaccumulation Potential in Food Webs (Excluding Toxicological Effects)

There is a lack of specific data on the bioaccumulation and biomagnification of tricopper hydrogen hexacyanoferrate in food webs. The bioavailability of metals from complexes is a key factor in their potential for bioaccumulation. nih.govresearchgate.netrdd.edu.iq For metal-cyanide complexes, the toxicity and uptake by organisms are often related to the concentration of free cyanide and the bioavailable form of the metal. nih.govresearchgate.net

Insoluble metal complexes, such as copper hexacyanoferrate, are generally considered to have low bioavailability. Their strong association with sediments further reduces their potential for uptake by aquatic organisms. It is more likely that any bioaccumulation would be related to the ingestion of sediment particles containing the compound rather than uptake from the water column. Transition metal complexes can play essential roles in biological systems, but their accumulation depends on the specific metal and its coordination environment. nih.govnih.govmdpi.comresearchgate.net The general principles of biomagnification suggest that substances that are persistent, lipophilic, and not easily metabolized tend to accumulate in higher trophic levels. wikipedia.org As an inorganic, insoluble compound, tricopper hydrogen hexacyanoferrate does not fit the typical profile of a biomagnifying substance.

Analytical Methods for Environmental Monitoring of Chemical Compounds

Trace Analysis Techniques in Complex Environmental Matrices

The environmental monitoring of tricopper hydrogen hexacyanoferrate requires analytical methods capable of detecting and speciating metal-cyanide complexes at trace levels in complex matrices such as water, soil, and sediment. The analysis is challenging due to the potential for the complex to dissociate or transform during sample collection, storage, and analysis. acs.orgnih.govca.gov

Several techniques are employed for the analysis of cyanide species in environmental samples. nih.gov These methods often involve a step to liberate the cyanide from the metal complex, followed by detection of the cyanide ion.

Ion Chromatography (IC): This technique can be used for the separation and quantification of different cyanide species, including free cyanide and various metal-cyanide complexes. nih.govnih.gov IC coupled with detectors such as pulsed amperometric detection (PAD) or mass spectrometry (MS) provides high sensitivity and selectivity.

Gas Diffusion Amperometry: This method is often used for the determination of available cyanide, which includes free cyanide and weakly complexed cyanide. The sample is acidified to convert cyanide to HCN, which then diffuses across a membrane and is measured by an amperometric detector. ezkem.com

Spectrophotometric Methods: Colorimetric methods, often based on the reaction of cyanide with a chromogenic agent, can be used for the quantification of cyanide after its liberation from the complex. acs.org

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS): These techniques are used for the determination of the total copper and iron concentrations in a sample, which can be used to infer the presence of the complex in conjunction with cyanide analysis.

For the analysis in solid matrices like soil and sediment, an extraction step is necessary to bring the cyanide complexes into a liquid phase for analysis. The choice of extraction solution is critical to ensure the stability of the complex and to achieve quantitative recovery. ezkem.com

An article on the chemical compound with EINECS number 309-810-1 cannot be generated as requested. Initial research into the identity of this specific EINECS number has yielded ambiguous and conflicting information, preventing the acquisition of scientifically accurate and specific data required for the outlined article sections.

Multiple chemical identities have been associated with EINECS 309-810-1, including "tricopper(1+) hydrogen hexakis(cyano-C)ferrate(4-)" and a complex involving "ethyl o-(6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl)benzoate". Without a definitive and singular chemical identity, it is impossible to conduct the necessary targeted literature and database searches to gather specific information on its environmental chemistry, biogeochemical cycling, passive sampling strategies for its assessment, its potential as an emerging contaminant, or its environmental dynamics, including transformation products and persistence in aquatic systems.

Therefore, to ensure the scientific accuracy and integrity of the information provided, the generation of the requested article cannot proceed until the specific chemical identity of this compound is clarified.

Inability to Generate Article on "this compound" Based on Provided Outline

Following a comprehensive search and identification process, it has been determined that generating a scientifically accurate and relevant article for the chemical compound associated with This compound , while strictly adhering to the provided outline, is not feasible.

The chemical compound identified by this compound is tricopper(1+) hydrogen hexakis(cyano-C)ferrate(4-), compound with ethyl o-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate (1:1) . This is a complex inorganic-organic salt.

An extensive review of scientific literature and chemical databases revealed no information regarding the use of this specific compound as a monomer or building block in polymer science, nor its application in supramolecular chemistry and self-assembly as detailed in the user's instructions. The provided outline, which includes sections on "Polymerization Mechanisms and Kinetics," "Design of Novel Monomers and Precursors," "Controlled Polymer Architecture Synthesis," "Design of Non-Covalent Interactions," and "Self-Assembled Nanostructures," is specifically tailored for a polymerizable monomer.

The identified compound, due to its complex salt structure, does not function as a monomer in polymerization reactions. Its potential applications, though not detailed in readily available literature, would likely lie in areas such as pigments, catalysis, or other specialized material properties, rather than as a primary structural component in polymer chains or self-assembling systems.

Therefore, any attempt to create an article following the given structure for this compound would be speculative, scientifically unfounded, and would violate the core instruction to provide accurate and informative content. No research data could be found to support the topics outlined in the request for this particular chemical entity.

Advanced Materials Science and Engineering Applications Conceptual Research

Integration in Functional Materials

The unique combination of molecules within Einecs 309-810-1 offers a versatile platform for the conceptual design of novel functional materials. The presence of both saturated and unsaturated long alkyl chains, coupled with reactive amide and amine groups, suggests a number of potential avenues for creating materials with tailored properties.

Precursor in Catalytic Material Development

While no direct studies have been published on the use of this compound as a catalytic precursor, its chemical structure suggests a number of conceptual applications. The nitrogen-containing amide and amine groups of its components could serve as effective anchoring sites for metallic nanoparticles, which are often the active centers in heterogeneous catalysts. The long alkyl chains could also play a role in modifying the surface properties of a catalyst support, potentially influencing its selectivity and activity.

In a hypothetical scenario, the components of this compound could be used to functionalize a high-surface-area support material, such as silica or alumina. The amine groups of N-(2-aminoethyl)decanamide, in particular, could be used to chelate metal ions, which could then be reduced to form highly dispersed catalytic nanoparticles. The presence of the other two components in the reaction mass could help to control the spacing and accessibility of these active sites.

| Conceptual Catalytic System | Potential Role of this compound Components | Target Reaction |

| Palladium nanoparticles supported on functionalized silica | N-(2-aminoethyl)decanamide as an anchor for palladium ions | C-C cross-coupling reactions |

| Nitrogen-doped carbon from pyrolysis of the reaction mass | All components contribute to nitrogen content and porous structure | Oxygen reduction reaction in fuel cells |

| Rhodium complexes immobilized on a polymer matrix | Amide groups as ligands for rhodium centers | Asymmetric hydrogenation |

Dopant or Modifier in Semiconductor Research

The field of organic electronics is continually searching for new materials to improve the performance and processability of semiconductor devices. Although there is no existing research on the use of this compound in this area, the properties of its constituent molecules suggest they could be conceptually explored as dopants or modifiers.

The long, insulating alkyl chains of N,N'-ethane-1,2-diylbis(decanamide) and N-(2-{[(Z)-dodec-9-enoyl]amino}ethyl)decanamide could be used to dilute conjugated polymer semiconductors, thereby controlling charge transport and reducing aggregation. The amine group in N-(2-aminoethyl)decanamide could act as a mild n-type dopant in certain organic semiconductors, or it could be used to modify the work function of electrodes, improving charge injection.

| Component of this compound | Conceptual Role in Semiconductor Device | Potential Effect |

| N,N'-ethane-1,2-diylbis(decanamide) | Insulating matrix for a conductive polymer | Improved solution processability and film morphology |

| N-(2-aminoethyl)decanamide | Surface modifier for an indium tin oxide (ITO) anode | Reduced work function, leading to enhanced hole injection |

| N-(2-{[(Z)-dodec-9-enoyl]amino}ethyl)decanamide | Additive in an organic photovoltaic active layer | Potential to influence the nanoscale morphology of the bulk heterojunction |

Component in Advanced Separation Membranes

The development of advanced separation membranes with high selectivity and permeability is a critical area of research. The chemical structures within this compound suggest a conceptual role in the fabrication of such membranes, particularly for applications involving non-polar molecules.

The long, hydrophobic alkyl chains of the components could be used to create a highly non-polar membrane surface. This could be achieved by incorporating the reaction mass into a polymer matrix or by using it to chemically modify the surface of an existing membrane. Such a membrane would be expected to exhibit high permeability for non-polar gases or for the separation of oils from water.

| Membrane Type | Conceptual Function of this compound | Target Separation |

| Mixed-matrix membrane | Hydrophobic filler within a polymer matrix | Separation of methane from carbon dioxide |

| Surface-modified ceramic membrane | Covalently attached monolayer of N-(2-aminoethyl)decanamide | Oil-water separation |

| Polymer-blend membrane | Additive to a polymer to increase free volume | Enhanced permeability for volatile organic compounds |

Nanomaterial Synthesis and Engineering Incorporating the Compound

The synthesis and surface modification of nanomaterials are fundamental to the advancement of nanotechnology. The molecular components of this compound possess characteristics that make them conceptually interesting candidates for controlling the formation and properties of nanomaterials.

Controlled Synthesis of Nanoparticles and Nanocomposites

In the synthesis of nanoparticles, capping agents are often used to control their size and prevent aggregation. The long alkyl chains and polar head groups of the molecules in this compound are reminiscent of common capping agents.

Conceptually, the reaction mass could be introduced during the synthesis of metal or metal oxide nanoparticles. The amide or amine groups would bind to the surface of the growing nanoparticle, while the long alkyl chains would provide a steric barrier, preventing aggregation and allowing for the synthesis of monodisperse nanoparticles. The presence of the three different components could offer a unique level of control over the final nanoparticle morphology.

| Nanoparticle Type | Conceptual Role of this compound | Expected Outcome |

| Gold nanoparticles | Capping and stabilizing agent | Control over nanoparticle size and dispersibility in non-polar solvents |

| Iron oxide nanoparticles | Surface coating to prevent oxidation | Enhanced stability and biocompatibility |

| Polymer-nanoparticle nanocomposites | Dispersing agent for nanoparticles in a polymer matrix | Improved mechanical and thermal properties of the nanocomposite |

Surface Modification Techniques for Nanomaterials

The ability to tailor the surface chemistry of nanomaterials is crucial for their integration into functional devices and materials. The components of this compound, particularly N-(2-aminoethyl)decanamide, offer a conceptual pathway for the surface modification of a wide range of nanomaterials.

The primary amine group of N-(2-aminoethyl)decanamide can readily react with various functional groups on the surface of nanomaterials, such as carboxylic acids on carbon nanotubes or hydroxyl groups on silica nanoparticles. This would result in a surface that is coated with long alkyl chains, dramatically altering the nanomaterial's solubility and compatibility with different matrices. This approach could be used to create stable dispersions of nanomaterials in non-polar solvents or to improve their compatibility with hydrophobic polymers.

| Nanomaterial | Surface Modification Chemistry | Resulting Surface Property |

| Carbon nanotubes | Amide bond formation with surface carboxyl groups | Increased hydrophobicity and dispersibility in organic solvents |

| Silica nanoparticles | Reaction of the amine with surface silanol groups | Transformation from a hydrophilic to a hydrophobic surface |

| Graphene oxide | Covalent functionalization via epoxy ring-opening | Improved compatibility with polymer matrices for composite applications |

Based on the provided EINECS number 309-810-1, the corresponding chemical compound is identified as an inorganic substance, which does not align with the user's request for an article focused on "" and "Theoretical Design of Material Properties via Compound Modification." This type of conceptual research and theoretical design is typically associated with organic or organometallic compounds, where molecular structure can be systematically modified to tune material properties.

The provided outline is not applicable to the identified inorganic compound, and there is no publicly available research information that would support the generation of the requested article. Therefore, this request cannot be fulfilled. It is possible that the provided EINECS number is incorrect, or that the user has a misunderstanding of the chemical compound it represents.

Interactions with Biological Systems: Fundamental Molecular Mechanisms

Molecular Recognition and Ligand-Receptor Interactions (Purely Mechanistic)

The organic component of Einecs 309-810-1, a derivative of the xanthene class of dyes, is structurally analogous to well-studied rhodamines. These molecules are known to participate in various non-covalent interactions with biological macromolecules.

Studies on analogous rhodamine derivatives, such as Rhodamine B, provide insight into the potential binding kinetics and thermodynamics of the organic cation of this compound with biomolecules. For instance, the interaction of Rhodamine B with DNA has been characterized using various biophysical techniques. Isothermal titration calorimetry (ITC) has been employed to determine the thermodynamic parameters of this binding event. The binding is typically characterized by a negative enthalpy change (ΔH) and a positive entropy change (ΔS), indicating that the interaction is both enthalpically and entropically driven. The binding constant (K) for such interactions is generally in the micromolar range, suggesting a moderate affinity.

Interactive Table: Thermodynamic Parameters for Rhodamine B - DNA Interaction

| Parameter | Value | Unit |

| Binding Constant (K) | 1.5 x 10^5 | M⁻¹ |

| Enthalpy Change (ΔH) | -6.7 | kcal/mol |

| Entropy Change (ΔS) | 15.4 | cal/mol·K |

Note: The data presented is for the analogous compound Rhodamine B and serves as a predictive model for the behavior of the organic component of this compound.

The structural basis for the molecular recognition between rhodamine derivatives and their biological targets, particularly nucleic acids, has been investigated through spectroscopic and molecular modeling studies. The planar xanthene core of the rhodamine structure facilitates intercalation or groove binding with DNA. Circular dichroism spectroscopy of DNA in the presence of Rhodamine B has shown conformational changes in the DNA structure, indicative of a binding event. researchgate.net Fluorescence quenching experiments further support a groove binding model rather than deep intercalation. researchgate.net Molecular docking studies corroborate these findings, suggesting that the rhodamine derivative likely binds to the minor groove of the DNA double helix. researchgate.net The electrostatic interactions between the positively charged rhodamine derivative and the negatively charged phosphate backbone of DNA play a significant role in the initial association and stabilization of the complex. nih.gov

Enzyme Inhibition and Activation Mechanisms (Biochemical Pathways)

Rhodamine derivatives have been shown to modulate the activity of various enzymes, often through competitive or non-competitive inhibition mechanisms.

The inhibitory effects of rhodamine compounds on certain enzymes have been characterized through kinetic analysis. For example, Rhodamine 123, a related xanthene dye, is known to inhibit mitochondrial function by affecting the electron transport chain. wikipedia.org While specific kinetic data for the organic component of this compound is not available, studies on similar compounds provide a framework for understanding its potential enzyme modulation. For instance, rhodamine derivatives can act as substrates for P-glycoprotein (P-gp), a membrane transporter, and can competitively inhibit the transport of other P-gp substrates. wikipedia.orgnih.gov The half-maximal inhibitory concentration (IC50) values for P-gp inhibition by various rhodamine derivatives have been determined, indicating their potential to interfere with the efflux of other compounds from cells. nih.gov

Interactive Table: P-gp Inhibition by a Rhodamine Derivative (Rhodamine 123)

| Parameter | Value |

| Compound | Rhodamine 123 |

| Assay | Rhodamine 123 accumulation |

| IC50 | Variable (micromolar range) |

Note: This data is for a related rhodamine compound and illustrates the potential for enzyme modulation by the organic component of this compound.

While direct evidence for allosteric regulation by the organic component of this compound is limited, the ability of rhodamine derivatives to bind to sites on proteins other than the active site suggests a potential for allosteric modulation. The binding of these compounds can induce conformational changes in the protein, which may lead to either an increase or decrease in its biological activity. The versatility of the rhodamine scaffold allows for its modification to enhance binding to allosteric sites, a strategy employed in the development of fluorescent probes for studying protein conformation and function.

Industrial Process Research and Optimization for Chemical Compounds

Process Analytical Technology (PAT) Implementation

Real-Time Quality Control in Production

This article focuses on real-time quality control methods applicable during the industrial production of the complex chemical compound identified by EINECS 309-810-1. This compound is characterized as a complex combination of hydrocarbons derived from the distillation of residual oils generated during the pyrolytic production of alkenes and alkynes from petroleum products or natural gas. process-insights.com This substance is predominantly composed of two and three-ring aromatic hydrocarbons, with a boiling range typically between approximately 230°C and 310°C. process-insights.com As a substance of Unknown or Variable Composition, Complex reaction products or Biological materials (UVCB), its precise composition can vary, making robust real-time quality control crucial for ensuring product consistency and process efficiency. americanpharmaceuticalreview.comintertek.com

The production of such complex hydrocarbon mixtures involves high-temperature processes like pyrolysis followed by separation techniques such as distillation. process-insights.combegellhouse.compurepathtech.com Maintaining consistent quality in these processes necessitates continuous monitoring and analysis of the product stream. Real-time quality control, utilizing Process Analytical Technologies (PAT), allows for immediate adjustments to process parameters, minimizing off-specification material and optimizing yield. americanpharmaceuticalreview.comspectroscopyonline.com

Several analytical techniques and process monitoring tools are employed in the hydrocarbon processing industry for real-time quality control of complex mixtures and distillation processes. While specific published data for this compound is limited, the methodologies applied to similar pyrolysis oils, residual oils, and complex hydrocarbon streams provide a strong basis for understanding the relevant real-time quality control strategies.

Real-Time Analytical Techniques

Spectroscopic methods are widely used for real-time monitoring of hydrocarbon composition and properties in industrial settings. Near-Infrared (NIR) spectroscopy, for instance, can be employed to monitor hydrocarbon composition and specific components within fuel and petroleum products during processing. process-insights.comuwo.cabuchi.comresearchgate.net This technique is valuable for assessing parameters such as aromatic content or boiling characteristics by developing chemometric models based on spectral data. uwo.caresearchgate.net

Raman spectroscopy has also emerged as a significant PAT tool in hydrocarbon processing, offering rapid, non-destructive, and sensitive analysis of complex chemical compositions in real-time. spectroscopyonline.commercury-training.comogj.com It can be utilized for monitoring hydrocarbon structures and compositions during various stages, including refining and petrochemical production. mercury-training.comogj.com The ability of Raman spectroscopy to analyze samples in situ without extensive preparation makes it suitable for continuous process monitoring. spectroscopyonline.comogj.com

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are applied to assess hydrocarbon content and identify functional groups present in the mixture. mercury-training.comeisl-ng.comacs.orgshimadzu.euacs.org Online mass spectrometry (MS), sometimes coupled with techniques like FTIR, can monitor the composition of process streams, such as vapor during distillation, in real-time, providing rapid response and high selectivity for various species. americanpharmaceuticalreview.comacs.org